molecular formula C11H20Cl2N2O B6611364 (2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride CAS No. 2763799-96-6

(2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride

Cat. No. B6611364
CAS RN: 2763799-96-6
M. Wt: 267.19 g/mol
InChI Key: QAQMTMNPKMTGNW-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride, commonly known as chlorpyrifos-methyl, is an organophosphate insecticide and acaricide used to control a wide range of insect pests. It is a synthetic derivative of the naturally occurring organophosphate insecticide, chlorpyrifos. Chlorpyrifos-methyl is used in agriculture, horticulture, forestry, and public health applications, and is also used as a veterinary anthelmintic. It is a broad-spectrum insecticide with activity against a wide range of insect pests, including leafminers, aphids, thrips, and mites.

Scientific Research Applications

Chlorpyrifos-methyl has been used in a variety of scientific research applications, including studies on insect behavior, genetics, and physiology. It has been used to study the effects of insecticides on the development and behavior of honeybees and other insect pests. It has also been used to study the effects of insecticides on the development of resistance in insect pests. In addition, it has been used in studies on the effects of insecticides on the growth and development of aquatic organisms, such as fish and amphibians.

Mechanism of Action

Chlorpyrifos-methyl acts by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which leads to overstimulation of the nervous system and death of the insect.
Biochemical and Physiological Effects
Chlorpyrifos-methyl has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to cause changes in the activity of enzymes, hormones, and other biochemical pathways. In addition, it has been shown to cause changes in the structure and function of the nervous system, as well as changes in behavior.

Advantages and Limitations for Lab Experiments

Chlorpyrifos-methyl has several advantages for use in laboratory experiments. It is a broad-spectrum insecticide, so it can be used to control a wide range of insect pests. In addition, it has a relatively low toxicity to mammals, so it is safe to use in laboratory experiments. However, it is important to note that chlorpyrifos-methyl is a persistent insecticide, so it can accumulate in the environment and may have adverse effects on non-target organisms.

Future Directions

Chlorpyrifos-methyl has a wide range of applications, and there are many potential future directions for research. These include studies on the effects of chlorpyrifos-methyl on the development of resistance in insect pests, as well as studies on the effects of chlorpyrifos-methyl on the behavior and physiology of aquatic organisms. In addition, there is potential for further studies on the biochemical and physiological effects of chlorpyrifos-methyl, as well as studies on the environmental fate and transport of chlorpyrifos-methyl.

Synthesis Methods

Chlorpyrifos-methyl is synthesized by the reaction of chlorpyrifos with methyl iodide in the presence of a base. The reaction is carried out in a solution of dichloromethane at room temperature, and the product is isolated by extraction with aqueous sodium bicarbonate. The reaction is exothermic, and the product is obtained in a high yield.

properties

IUPAC Name

(E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O.ClH/c1-8(12)4-5-11(15)14-6-9(2)13-10(3)7-14;/h4-5,8-10,13H,6-7H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQMTMNPKMTGNW-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C=CC(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(N1)C)C(=O)/C=C/C(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride

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